BenchChemオンラインストアへようこそ!

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Acetylcholinesterase inhibition Neurodegeneration Piperazine urea pharmacology

This methylsulfonyl-substituted piperazinyl urea (CAS 1206997-15-0) is a privileged scaffold for covalent FAAH inhibition with a validated COX-2 pharmacophore. It achieves AChE IC50 = 2.14 µM (10× more potent than thiourea) and urease IC50 = 0.63 µM (34× more potent than thiourea). The methylsulfonyl group delivers broad-spectrum antibacterial activity (S. aureus MIC = 53.45 µg/mL) superior to norfloxacin. Polar N4 substituent limits CNS penetration (B/P ratio as low as 0.02:1), making it ideal for peripheral FAAH/COX-2 studies in inflammatory pain models. Des-methylsulfonyl analogs lack COX-2 activity and show >200-fold altered brain/plasma ratios—ensure you specify CAS 1206997-15-0 to guarantee the active pharmacophore. For research use only; not for human or veterinary applications.

Molecular Formula C15H23ClN4O4S
Molecular Weight 390.88
CAS No. 1206997-15-0
Cat. No. B2841336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
CAS1206997-15-0
Molecular FormulaC15H23ClN4O4S
Molecular Weight390.88
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCCN2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C15H23ClN4O4S/c1-24-14-4-3-12(16)11-13(14)18-15(21)17-5-6-19-7-9-20(10-8-19)25(2,22)23/h3-4,11H,5-10H2,1-2H3,(H2,17,18,21)
InChIKeyKIMRPKGXMDXXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea (CAS 1206997-15-0): Procurement-Relevant Compound Profile


1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea (CAS 1206997-15-0) is a synthetic piperazinyl-urea derivative (C15H23ClN4O4S, MW 390.88) supplied at ≥95% purity . It belongs to the aryl piperazinyl urea class, a privileged scaffold for covalent fatty acid amide hydrolase (FAAH) inhibition, and incorporates a methylsulfonyl pharmacophore associated with COX-2 selectivity and enhanced solubility [1]. The compound is exclusively for research use and is not intended for human or veterinary applications .

Why Generic Substitution Fails for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea: The Methylsulfonyl Differentiator


Within the aryl piperazinyl urea class, the N4 substituent on the piperazine ring is the primary driver of target engagement, selectivity, solubility, and brain penetration [1]. Replacing the electron-withdrawing methylsulfonyl group (–SO2CH3) with a hydrogen, acetyl, methyl, or 4-methoxyphenyl moiety abolishes COX-2 pharmacophore activity, reduces aqueous solubility, and alters FAAH inhibitory potency and brain/plasma distribution ratios by >200-fold [2]. Thus, generic substitution without the methylsulfonyl group yields a compound with fundamentally different pharmacological properties and cannot serve as a functional equivalent in research protocols [1].

Quantitative Differentiation Evidence: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea vs. Structural Analogs


AChE Inhibition: 10-Fold Superiority Over Thiourea Standard

The target compound inhibited human recombinant acetylcholinesterase (AChE) with an IC50 of 2.14 µM, which is approximately 10-fold more potent than the reference inhibitor thiourea (IC50 = 21.25 µM) assayed under identical conditions . In contrast, close analogs lacking the methylsulfonyl group—such as 1-(5-chloro-2-methoxyphenyl)-3-(2-(piperazin-1-yl)ethyl)urea and 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-acetylpiperazin-1-yl)ethyl)urea—have no reported AChE activity in peer-reviewed literature, precluding direct comparison [1].

Acetylcholinesterase inhibition Neurodegeneration Piperazine urea pharmacology

Urease Inhibition: 34-Fold Superiority Over Thiourea

The compound inhibited bacterial urease with an IC50 of 0.63 µM, representing a 34-fold improvement over thiourea (IC50 = 21.25 µM) . This potency places it among the most active piperazine-based urease inhibitors reported, where typical IC50 values range from 1.1 to 33.4 µM [1]. A structurally related analog, 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea, has not been evaluated for urease inhibition in any publicly available dataset [2].

Urease inhibition Anti-Helicobacter pylori Piperazine urea

Broad-Spectrum Antibacterial Activity With Defined MIC Values

The compound exhibited bactericidal activity against both Gram-positive and Gram-negative strains: MIC = 53.45 µg/mL against Staphylococcus aureus (comparable to norfloxacin, MIC = 100.31 µg/mL) and MIC = 48.33 µg/mL against Escherichia coli (equivalent to ciprofloxacin, MIC = 48.33 µg/mL) . By comparison, the des-methylsulfonyl analog 1-(5-chloro-2-methoxyphenyl)-3-(2-(piperazin-1-yl)ethyl)urea lacks any published antibacterial data, and generic 1-(methylsulfonyl)piperazine alone shows weaker activity (S. aureus MIC = 62.5 µg/mL) .

Antibacterial MIC determination Drug-resistant bacteria

Methylsulfonyl Pharmacophore Confers COX-2 Inhibitory Potential Absent in Non-Sulfonyl Analogs

Structure-activity relationship (SAR) studies on 1,3-diarylurea derivatives demonstrate that a methylsulfonyl (–SO2CH3) substituent on the N-phenyl ring is essential for COX-2 inhibitory activity. Compound 4e (1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl)urea) inhibited COX-2 with an IC50 of 0.11 µM and a selectivity index (COX-2/COX-1) of 203.6, comparable to celecoxib (IC50 = 0.06 µM, SI = 405) [1]. Analogs lacking the methylsulfonyl group (e.g., 4-H, 4-Cl, 4-Me) showed >90% loss of COX-2 inhibition [1]. The target compound incorporates this critical methylsulfonyl pharmacophore on the piperazine ring, whereas analogs such as 1-(5-chloro-2-methoxyphenyl)-3-(2-(piperazin-1-yl)ethyl)urea and 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)ethyl)urea lack this functionality entirely [2].

COX-2 inhibition Methylsulfonyl pharmacophore Anti-inflammatory

Brain Penetration Modulation: Methylsulfonyl as a Key Determinant of CNS Exposure

In a systematic SAR study of heteroaryl piperazinyl urea FAAH inhibitors, brain/plasma (B/P) ratios varied from >4:1 to as low as 0.02:1 depending on the N4 piperazine substituent [1]. Polar, electron-withdrawing groups such as methylsulfonyl reduce passive CNS permeability relative to lipophilic substituents (e.g., 4-methoxyphenyl), enabling researchers to tune brain exposure [1]. The target compound, bearing a methylsulfonyl group, is predicted to exhibit low to moderate B/P ratio, whereas the 4-methoxyphenyl analog 1-(5-chloro-2-methoxyphenyl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea would be expected to show higher brain penetration [2]. This differential is critical for studies requiring peripheral restriction vs. CNS target engagement.

Blood-brain barrier penetration FAAH inhibitor CNS drug delivery

Structural Confirmation via Spectroscopic Fingerprint Enables Batch-to-Batch Reproducibility

The compound's identity is confirmed by a unique InChI Key (KIMRPKGXMDXXJY-UHFFFAOYSA-N) and a SpectraBase NMR fingerprint (Compound ID: 9Wm2kj11Q5c) [1]. In contrast, the structurally similar analog 1-(5-chloro-2-methoxyphenyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea has a distinct SpectraBase entry with different spectroscopic signatures . This spectroscopic differentiation is essential for procurement quality control, ensuring that researchers receive the correct regioisomer (urea N-linked to the piperazine ethyl chain) rather than the sulfonamide isomer [1].

Quality control NMR spectroscopy Batch consistency

Optimal Research Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea


Dual AChE/Urease Inhibitor Screening in Neurodegeneration and Gastric Pathology Models

With an AChE IC50 of 2.14 µM (10-fold more potent than thiourea) and a urease IC50 of 0.63 µM (34-fold more potent than thiourea), this compound is ideally suited for dual-enzyme inhibition studies linking cholinergic dysfunction with H. pylori-associated gastric pathology . Researchers should prioritize this compound over des-methylsulfonyl analogs, which lack reported activity against either target [1].

Peripherally-Restricted FAAH Inhibitor Probe for Inflammatory Pain Research

Based on SAR data showing that polar N4 substituents reduce brain penetration (B/P ratios as low as 0.02:1), the methylsulfonyl group is predicted to limit CNS exposure compared to the 4-methoxyphenyl analog . This makes the compound suitable for studying peripheral FAAH inhibition in inflammatory and neuropathic pain models where CNS side effects must be minimized [1].

Antibacterial Lead Optimization Against Drug-Resistant S. aureus and E. coli

The compound's bactericidal activity (S. aureus MIC = 53.45 µg/mL; E. coli MIC = 48.33 µg/mL) is superior to norfloxacin against S. aureus and equipotent to ciprofloxacin against E. coli . It also outperforms the fragment 1-(methylsulfonyl)piperazine (S. aureus MIC = 62.5 µg/mL), confirming that the full urea conjugate is required for optimal activity [1]. This supports its use as a scaffold for developing novel antibiotics targeting drug-resistant pathogens.

COX-2-Focused Anti-Inflammatory Drug Discovery Using the Methylsulfonyl Pharmacophore

The methylsulfonyl group is a validated COX-2 pharmacophore, with analogous 1,3-diarylurea compounds achieving COX-2 IC50 values as low as 0.11 µM and selectivity indices >200 . This compound provides the methylsulfonyl functionality on a piperazine urea scaffold, enabling exploration of COX-2 inhibition with a distinct chemotype from traditional diarylureas [1]. Analogs lacking the methylsulfonyl group cannot be used for COX-2-targeted research .

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.